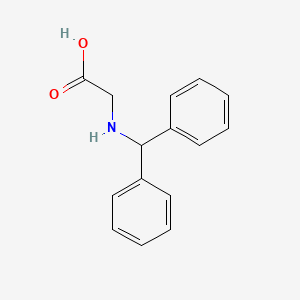

N-Diphenylmethylglycine

Descripción general

Descripción

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine with the structural formula (CH3)2NCH2COOH . It can be found in beans and liver, and has a sweet taste . It can be formed from trimethylglycine upon the loss of one of its methyl groups . It is also a byproduct of the metabolism of choline .

Synthesis Analysis

DMG may be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant . Hydrochloric acid is added thereafter to give the hydrochloride salt .

Molecular Structure Analysis

The molecular structure of DMG is (CH3)2NCH2COOH . The molecular weight is 103.121 g·mol−1 .

Chemical Reactions Analysis

The rates of reactions of simple alkyl derivatives follow the order tertiary > secondary > primary . This is evident from the data in Table 8-2, which lists the relative rates of hydrolysis of some alkyl bromides .

Physical And Chemical Properties Analysis

DMG is a white crystalline substance with an odorless smell . It has a density of 1.069 g/mL, a melting point of 178 to 182 °C, and a boiling point of 175.2 °C .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

N-diphenylmethylglycine derivatives have been studied for their anti-inflammatory properties. Notably, compounds like 3, 4-dichloro-diphenylmethylglycine and 4-fluoro-diphenylmethylglycine demonstrated significant anti-inflammatory activity, surpassing even ibuprofen in certain aspects. These compounds also exhibited lower toxicity, making them promising candidates for pharmaceutical development (Nagatomi et al., 1979).

Synthesis of α-Amino Acids

The synthesis of α-substituted and α,α-disubstituted α-amino acids using controlled alkylation of ethyl N-diphenylmethyleneglycinate has been explored. This method effectively produces mono- and dialkylated glycine esters, contributing to the field of amino acid synthesis (Ezquerra et al., 1993).

Formation of Nanostructures

Diphenylglycine, a close analogue of N-diphenylmethylglycine, has been shown to form spherical nanometric assemblies, displaying significant stability and efficiency. These nanostructures are relevant in the context of materials science and nanotechnology (Reches & Gazit, 2004).

Organometallic Chemistry

Research has been conducted on the preparation and characterization of diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino acids, including those derived from N-diphenylmethylglycine. These studies contribute to understanding the interactions and potential applications of these complexes in organometallic chemistry (Sandhu & Kaur, 1990).

Propiedades

IUPAC Name |

2-(benzhydrylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQBBLGTWTOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961142 | |

| Record name | N-(Diphenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Diphenylmethylglycine | |

CAS RN |

40718-29-4 | |

| Record name | Glycine, N-(diphenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040718294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Diphenylmethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)

![1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine](/img/structure/B3052306.png)

![Chloro(dimethyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B3052309.png)